molecular formula C23H28N2O3 B11929217 2-Amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol

2-Amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol

Cat. No.: B11929217
M. Wt: 380.5 g/mol
InChI Key: SJXISVAGHMLUDT-UHFFFAOYSA-N
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Description

2-Amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol is a complex organic compound with a unique structure that includes an oxazole ring, phenyl groups, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the oxazole ring, followed by the introduction of the phenyl groups and the amino alcohol moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxazole ring and phenyl groups can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol moiety may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs or therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol involves its interaction with specific molecular targets. The oxazole ring and phenyl groups may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The amino alcohol moiety may also play a role in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino alcohols and oxazole derivatives, such as:

  • 2-Amino-2-methylpropan-1-ol
  • 2-Amino-1-propanol
  • 3-Amino-1-propanol

Uniqueness

What sets 2-Amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol apart is its unique combination of an oxazole ring, phenyl groups, and an amino alcohol moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

2-amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol

InChI

InChI=1S/C23H28N2O3/c1-2-3-22-25-21(14-28-22)20-10-8-19(9-11-20)18-6-4-17(5-7-18)12-13-23(24,15-26)16-27/h4-11,14,26-27H,2-3,12-13,15-16,24H2,1H3

InChI Key

SJXISVAGHMLUDT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CO1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCC(CO)(CO)N

Origin of Product

United States

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